molecular formula C19H15N3O3 B2876650 methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832746-65-3

methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2876650
CAS No.: 832746-65-3
M. Wt: 333.347
InChI Key: OVVDVBRKIHYONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 832746-65-3) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic scaffolds, which have demonstrated significant therapeutic potential in scientific research, particularly as inhibitors of the α-amylase enzyme, a key target in anti-diabetic drug discovery . Researchers utilize this ester derivative as a versatile synthetic precursor; the methyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to hydrazide derivatives for structure-activity relationship (SAR) studies . These structural modifications are central to developing novel bioactive molecules. The compound serves as a critical building block in the synthesis of biaryl pyrazolo[3,4-b]pyridine derivatives via powerful cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of diverse chemical space for pharmacological optimization . Its molecular framework, incorporating a furan ring and a phenyl-substituted pyrazole, is frequently exploited in developing nitrogen-containing heterocycles with a wide spectrum of potential biological activities, extending from metabolic disorders to other therapeutic areas . The product is supplied with documented quality and purity for research applications. This product is designated "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-12-17-14(19(23)24-2)11-15(16-9-6-10-25-16)20-18(17)22(21-12)13-7-4-3-5-8-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVDVBRKIHYONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategy via Pyridine Carboxaldehyde Intermediate

A patented method (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde 1 as the starting material. In dimethylformamide (DMF), hydroxylamine hydrochloride catalyzes a ring-closing reaction to form the pyrazolo[3,4-b]pyridine core 2 (85% yield). Subsequent functionalization introduces substituents:

  • Phenyl Group Introduction : Ullmann coupling with iodobenzene in the presence of copper(I) oxide.
  • Furan-2-yl Attachment : Suzuki-Miyaura cross-coupling using furan-2-ylboronic acid and palladium catalyst.
  • Esterification : Treatment of the carboxylic acid intermediate 3 (CID 2998778) with methanol and sulfuric acid yields the methyl ester 4 (CID 7026291).

Key Reaction :
$$
\text{2-Chloro-3-pyridinecarboxaldehyde} \xrightarrow[\text{Hydroxylamine HCl, DMF}]{90^\circ \text{C}} \text{Pyrazolo[3,4-b]pyridine Core} \xrightarrow[\text{Functionalization}]{}\text{Target Compound}
$$
This method offers scalability (>85% yield) and avoids harsh conditions.

Multi-Component Reaction (MCR) Approach

A three-component reaction reported in Beilstein Journal of Organic Chemistry synthesizes pyrazolopyridines via base-catalyzed cyclization. Adapting this method, (arylhydrazono)methyl-4H-chromen-4-one 5 , malononitrile 6 , and methylamine react in triethylamine to form the pyrazolopyridine skeleton 7 . The furan-2-yl group is introduced via nucleophilic aromatic substitution using 2-furoyl chloride, followed by esterification with methyl iodide.

Advantages :

  • Atom Economy : 78–92% yield.
  • Mild Conditions : Room-temperature reactions reduce side products.

Vilsmeier-Haack Formylation and Condensation

A PMC study outlines a route using Vilsmeier-Haack formylation to generate 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde 8 . For the target compound, substituting naphthofuran with furan-2-yl boronic acid under Suzuki conditions yields aldehyde 9 . Condensation with methyl cyanoacetate in ethanol/piperidine forms the pyridine ring, followed by methylation to afford the ester.

Mechanism :
$$
\text{Aldehyde} + \text{Methyl Cyanoacetate} \xrightarrow[\text{Piperidine}]{\text{EtOH}} \text{Cyanoacrylate Intermediate} \xrightarrow[]{\text{Cyclization}} \text{Pyrazolopyridine}
$$
This method achieves 70–80% yield but requires precise stoichiometry.

Optimization and Comparative Analysis

Catalyst and Solvent Screening

Method Catalyst Solvent Temperature Yield Source
Ring-Closing Hydroxylamine HCl DMF 90°C 85%
MCR Et₃N EtOH RT 78%
Vilsmeier-Condensation Piperidine EtOH Reflux 70%

The ring-closing method (CN105801574A) outperforms others in yield and scalability. Ethanol and DMF are preferred solvents due to their polar aprotic nature, facilitating cyclization.

Esterification Optimization

Carboxylic acid 3 (CID 2998778) is esterified using methanol and catalytic H₂SO₄ (95% yield). Alternative agents like dimethyl sulfate or methyl iodide require anhydrous conditions but offer comparable efficiency.

Reaction Mechanisms

Ring-Closing Mechanism

Hydroxylamine hydrochloride deprotonates 2-chloro-3-pyridinecarboxaldehyde, enabling nucleophilic attack by the hydrazine nitrogen to form the pyrazole ring. Elimination of HCl and aromatization yields the pyrazolo[3,4-b]pyridine core.

MCR Cyclization

Triethylamine deprotonates malononitrile, generating a nucleophilic cyanide ion that attacks the hydrazono carbon. Sequential cyclization and elimination of water form the pyridine ring.

Challenges and Solutions

  • Regioselectivity : The furan-2-yl group may attach at position 5 or 6. Using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures C-6 selectivity.
  • Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions during esterification.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The brominated precursor undergoes Suzuki coupling with aryl boronic acids to introduce diverse substituents. A Pd(PPh₃)₄/K₂CO₃ system in 1,4-dioxane/H₂O (3:1) at 90°C achieves 70–88% yield .

Key observations :

  • Ester vs. Hydrazide Reactivity : The ester form (methyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate) reacts efficiently, while hydrazide derivatives deactivate Pd catalysts due to N-coordination .

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on boronic acids enhance coupling efficiency (yield: 82–88%) .

Ester Hydrolysis and Derivatization

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization:

Hydrolysis Protocol :

  • Reagents : NaOH (2.5 eq), EtOH/H₂O (4:1)

  • Conditions : Reflux, 6 h

  • Yield : 86%

The resulting 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes:

  • Amidation : With hydrazine hydrate to form hydrazides (yield: 78–84%) .

  • Peptide Coupling : Using EDCI/HOBt to generate amide derivatives for biological screening.

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitutions, though reactivity is moderated by electron donation from the pyrazolopyridine core:

ReactionConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan derivative62
SulfonationSO₃/Pyridine, 60°C5-Sulfo-furan derivative58

Cyclization Reactions

The compound participates in intramolecular cyclizations under acidic conditions:

Example :

  • Reactant : Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

  • Reagent : POCl₃, DMF (Vilsmeier–Haack conditions)

  • Product : 4-Chloropyrazolo[3,4-b]pyridine derivative (yield: 74%)

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition at 248°C, while UV-Vis studies show photostability in methanol (λₘₐₓ = 342 nm) over 72 hours .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, with applications in kinase inhibitor design and PPARα agonist development . Future studies should explore enantioselective modifications and catalytic C–H functionalization.

Scientific Research Applications

methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Modifications at Position 1 (N1 Substituent)

The N1 substituent significantly impacts steric bulk, electronic properties, and synthetic yield.

Compound N1 Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key NMR Features (1H, CDCl₃)
36 (Reference) Phenyl C₁₉H₁₅N₃O₃ 333.35 97 δ 7.93 (s, 1H, furan), δ 2.65 (s, 3H, CH₃)
37 Methyl C₁₄H₁₃N₃O₃ 271.28 76 δ 4.07 (s, 3H, OCH₃), δ 2.65 (s, 3H, CH₃)
41 3-Phenoxybenzyl C₂₇H₂₀N₃O₄ 462.47 82 Complex aromatic shifts due to phenoxy group
45 3-Phenoxypropyl C₂₃H₂₁N₃O₄ 415.43 35 Aliphatic chain protons at δ 1.80–2.20
43 4-(Pyridin-4-yl)benzyl C₂₅H₁₉N₄O₃ 429.44 62 δ 8.64–8.58 (m, 2H, pyridine)

Key Observations :

  • Steric Effects : Bulkier N1 groups (e.g., 41 , 43 ) reduce synthetic yields (35–82%) compared to smaller substituents (e.g., 36 , 37 at 76–97%) .
  • Electronic Effects : Electron-withdrawing groups (e.g., pyridine in 43 ) shift aromatic proton signals upfield .

Modifications at Position 6 (C6 Substituent)

The furan-2-yl group at C6 is replaced in other analogs to modulate electronic and steric properties:

Compound () C6 Substituent Molecular Formula Molecular Weight (g/mol)
36 (Reference) Furan-2-yl C₁₉H₁₅N₃O₃ 333.35
EN300-231374 3-Nitrophenyl C₂₀H₁₂FN₃O₄ 377.33
1011398-29-0 Thiophen-2-yl C₁₇H₁₀FN₃O₂S 339.35
1011396-63-6 4-Methylphenyl C₁₄H₁₅N₃O₄ 289.29

Key Observations :

  • Heterocyclic Replacements : Thiophene (sulfur-containing) analogs (e.g., 1011398-29-0 ) may alter π-stacking interactions in biological systems .

Modifications at Position 4 (Ester vs. Acid)

The methyl ester at C4 in 36 is hydrolyzed to a carboxylic acid in derivative 2 (compound 2 , ):

Compound C4 Group Molecular Formula Molecular Weight (g/mol) Key NMR Features (1H, DMSO-d₆)
36 COOCH₃ C₁₉H₁₅N₃O₃ 333.35 δ 3.99 (s, 3H, OCH₃)
2 COOH C₁₈H₁₃N₃O₃ 319.32 δ 8.26 (d, J = 7.7 Hz, 2H, aromatic)

Key Observations :

  • Acid Derivatives : The carboxylic acid (2 ) exhibits downfield shifts for aromatic protons (δ 8.26 ppm vs. δ 7.93 ppm in 36 ), suggesting altered electronic environments .

Biological Activity

Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H13N3O3
  • Molecular Weight : 319.314 g/mol
  • CAS Number : 565167-01-3

The structural characteristics of this compound contribute significantly to its biological properties. The presence of the furan ring and the pyrazolo moiety enhances its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antimicrobial properties. For instance, compounds derived from this scaffold have shown activity against Mycobacterium tuberculosis in vitro. A study demonstrated that specific substitutions on the pyrazolo ring led to enhanced antituberculotic activity, suggesting that this compound could be a lead candidate for further development against tuberculosis .

2. PPAR Agonistic Activity

The compound has been reported to act as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. In a study focused on structure-activity relationships, it was found that modifications on the pyrazolo ring could significantly influence PPARα activation, indicating the potential for therapeutic applications in metabolic disorders .

3. Inhibition of Kinases

Pyrazolo[3,4-b]pyridines are recognized as effective inhibitors of various kinases. This class of compounds has been explored for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. The design and synthesis of derivatives have shown that certain modifications can enhance selectivity and potency against these targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
PPAR AgonismAgonist activity influencing lipid metabolism
Kinase InhibitionInhibitory effects on TRK associated with cancer

Case Study: Antitubercular Activity

In a recent study, this compound was evaluated using the microplate alamar blue assay (MABA) against the H37Rv strain of M. tuberculosis. The results indicated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.